Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. the Unsubstituted Parent Scaffold
Relative to the parent scaffold ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), the target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 2.8 vs. 1.6), representing a 1.2 log unit increase that predicts enhanced membrane permeability [1]. The topological polar surface area increases from 78.4 Ų to 92.6 Ų, while the hydrogen bond acceptor count rises from 4 to 6 and the hydrogen bond donor count decreases from 2 to 1 [1]. The molecular weight increases from 186.23 to 266.32 g/mol and the rotatable bond count from 3 to 6, indicating greater conformational flexibility [1]. These combined changes shift the compound further into oral drug-like chemical space (Lipinski Rule of Five compliant) while simultaneously altering its predicted ADME profile relative to the parent amine.
| Evidence Dimension | Computed physicochemical property panel |
|---|---|
| Target Compound Data | MW 266.32; XLogP3 2.8; TPSA 92.6 Ų; HBA 6; HBD 1; Rotatable bonds 6 |
| Comparator Or Baseline | Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6): MW 186.23; XLogP3 1.6; TPSA ~78.4 Ų; HBA 4; HBD 2; Rotatable bonds 3 |
| Quantified Difference | ΔMW +80.09 (+43%); ΔXLogP3 +1.2 log units; ΔTPSA +14.2 Ų; ΔHBA +2; ΔHBD −1; ΔRotatable bonds +3 |
| Conditions | Computed properties from PubChem (PubChem release 2024.11.20); XLogP3 algorithm version 3.0; Cactvs 3.4.8.18; OEChem 2.3.0 |
Why This Matters
The 1.2 log unit increase in XLogP3 relative to the parent scaffold predicts a ~16-fold higher theoretical octanol–water partition coefficient, which directly affects membrane permeability, tissue distribution, and non-specific protein binding—key parameters for selecting between analogs in lead optimization campaigns.
- [1] PubChem. Computed Properties for CID 4913279 (target) and CID 343747 (parent scaffold). XLogP3, TPSA, HBA, HBD, Rotatable Bond Count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
